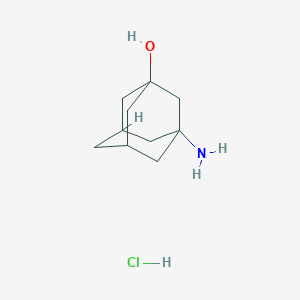

3-aminoadamantan-1-ol Hydrochloride

描述

Historical Context of Adamantane (B196018) Chemistry and Discovery of Adamantane Derivatives

The story of adamantane begins not in a laboratory, but as a theoretical concept. In 1924, H. Decker first proposed the existence of this unique, cage-like hydrocarbon with the formula C₁₀H₁₆, which he named "decaterpene." nih.gov It wasn't until 1933 that adamantane was discovered in its natural state, isolated from petroleum by Czech chemists S. Landa and V. Machacek. nih.govacs.org This discovery marked the dawn of a new field in chemistry focused on polyhedral organic compounds. wikipedia.org

The first successful laboratory synthesis of adamantane was achieved by Vladimir Prelog in 1941. wikipedia.org However, this initial method was complex and produced a low yield. A more practical and efficient synthesis was later developed by Paul von Ragué Schleyer in 1957, which made adamantane and its derivatives more accessible for research. nih.gov This breakthrough spurred a surge of interest in adamantane chemistry, leading to the development of a wide array of derivatives. A significant milestone was the synthesis of 1-aminoadamantane (amantadine) in the 1960s, which was found to have antiviral properties. nih.gov This discovery underscored the potential of adamantane derivatives in medicinal chemistry and paved the way for the investigation of other functionalized adamantanes, including 3-aminoadamantan-1-ol (B132026) hydrochloride.

The Adamantane Cage as a Rigid Molecular Scaffold in Organic Chemistry

The adamantane molecule is characterized by its unique, rigid, and highly symmetrical cage-like structure, which is the smallest unit of a diamond's crystal lattice. wikipedia.orgmdpi.com This inherent rigidity and three-dimensional nature make the adamantane cage an exceptional scaffold in organic chemistry. nih.govingentaconnect.com Unlike flexible alkyl chains, the adamantane framework provides a fixed and predictable orientation for appended functional groups. nih.gov

This structural feature is highly advantageous in medicinal chemistry and drug design. nih.govnih.gov By incorporating the adamantane scaffold, chemists can create molecules with well-defined spatial arrangements of pharmacophores, leading to enhanced binding affinity and selectivity for biological targets. nih.gov The lipophilic nature of the adamantane cage can also improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. ingentaconnect.com Beyond pharmaceuticals, the adamantane scaffold is utilized in materials science to construct polymers with high thermal stability and in the development of novel drug delivery systems. scispace.com Its use as a building block allows for the creation of complex, multi-valent structures with precise geometries. researchgate.net

Table 1: Applications of the Adamantane Scaffold

| Application Area | Description of Use | Key Advantages of Adamantane Scaffold |

| Medicinal Chemistry | Serves as a rigid core for the precise positioning of functional groups to interact with biological targets. | Rigidity, three-dimensionality, lipophilicity, metabolic stability. |

| Drug Delivery | Used as an anchor in liposomes and a core for dendrimers to create targeted drug delivery systems. | Lipophilicity allows for anchoring in lipid bilayers; rigid core for building well-defined carriers. |

| Materials Science | Incorporated into polymers to enhance thermal stability and create materials with unique properties. | High thermal stability, rigid structure contributes to material strength. |

| Supramolecular Chemistry | Acts as a building block for the construction of complex molecular architectures and host-guest systems. | Defined geometry and ability to form stable complexes. |

Overview of 3-aminoadamantan-1-ol Hydrochloride's Significance as a Key Intermediate and Research Subject

This compound is a bifunctional adamantane derivative that has garnered significant attention in chemical research. Its primary significance lies in its role as a key intermediate in the synthesis of more complex molecules, most notably the antidiabetic drug vildagliptin (B1682220). kaimosi.comchemicalbook.com The synthesis of vildagliptin involves the coupling of 3-aminoadamantan-1-ol with a proline derivative. kaimosi.com The adamantane moiety in the final drug molecule contributes to its biological activity and pharmacokinetic profile.

The synthesis of 3-aminoadamantan-1-ol itself can be achieved through various routes, often starting from adamantane or its derivatives like amantadine (B194251) hydrochloride. kaimosi.comgoogle.com Common methods involve nitration followed by reduction and hydroxylation steps. google.com

Beyond its role as a synthetic precursor, 3-aminoadamantan-1-ol is also a subject of research in its own right. For instance, it has been used as a starting material to synthesize new adamantane-pyrido[2,3-d]pyrimidine derivatives, which have been investigated for their potential antimicrobial activity. orientjchem.org This highlights the utility of 3-aminoadamantan-1-ol as a versatile building block for creating novel compounds with potential therapeutic applications. ontosight.ai

Table 2: Physicochemical Properties of 3-aminoadamantan-1-ol

| Property | Value |

| CAS Number | 702-82-9 |

| Molecular Formula | C₁₀H₁₇NO |

| Molecular Weight | 167.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 266-271 °C |

| Boiling Point | 266.8 °C at 760 mmHg |

| Solubility | Slightly soluble in DMSO and methanol |

| InChI Key | DWPIPTNBOVJYAD-UHFFFAOYSA-N |

Structure

3D Structure of Parent

属性

IUPAC Name |

3-aminoadamantan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO.ClH/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9;/h7-8,12H,1-6,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZANDIUEAIFSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Optimization for 3 Aminoadamantan 1 Ol Hydrochloride

Early Academic Approaches to Synthesis (1970s–1990s)

Initial academic syntheses of 3-aminoadamantan-1-ol (B132026) laid the groundwork for later, more refined industrial processes. These early methods established the fundamental chemical pathways for functionalizing the adamantane (B196018) cage.

Klimova's Nitration-Hydrolysis Protocol: Procedures, Yields, and Limitations

In 1986, a significant early synthesis was reported by Klimova and colleagues. google.comgoogle.com This protocol established a foundational nitration-hydrolysis pathway starting from 1-aminoadamantane hydrochloride (amantadine hydrochloride). google.comgoogle.com

The procedure involves the direct nitration of the amantadine (B194251) hydrochloride raw material using a potent mixture of sulfuric acid and nitric acid. This reaction selectively introduces a nitro group at a tertiary carbon position of the adamantane skeleton. A key aspect of this method is that the resulting 3-nitroadamantane amine intermediate is not isolated. google.comgoogle.com Instead, the entire reaction mixture is rendered alkaline, typically using potassium hydroxide (B78521), to facilitate a subsequent hydroxylation reaction. google.comgoogle.com This one-pot approach converts the nitro group to a hydroxyl group, yielding the final 3-aminoadamantan-1-ol product.

While pioneering, the method had notable limitations. The reported yield was modest, around 63%, and the use of large volumes of strong acids presented significant challenges regarding industrial waste and environmental impact. google.comgoogle.com

Modern and Novel Synthetic Strategies

Building upon early academic work, modern syntheses focus on optimizing the nitration of 1-aminoadamantane hydrochloride for higher efficiency, safety, and industrial scalability.

Nitration of 1-Aminoadamantane Hydrochloride

The nitration of 1-aminoadamantane hydrochloride remains the most prevalent and economically viable method for preparing 3-aminoadamantan-1-ol. google.com The process is a two-step sequence involving regioselective nitration followed by alkaline hydrolysis.

The rigid, cage-like structure of adamantane dictates the regioselectivity of the nitration reaction. The tertiary carbons (bridgehead positions) of the adamantane skeleton are the most reactive sites for electrophilic substitution. In the case of 1-aminoadamantane, the bridgehead positions at C3, C5, and C7 are electronically activated and sterically accessible. The nitration reaction, therefore, proceeds with high regioselectivity to install the nitro group at one of these equivalent positions, conventionally designated as the C3 position, to form 3-nitro-1-aminoadamantane.

The success of the synthesis hinges on the precise control of several critical reaction parameters to maximize yield and minimize the formation of by-products. wipo.int

Sulfuric Acid Concentration: High-concentration sulfuric acid, typically 98% or fuming sulfuric acid (oleum), is used as the reaction medium. google.com It serves to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺) necessary for the reaction.

Temperature Control: The nitration of adamantane is a highly exothermic reaction. wipo.int Effective temperature management is crucial to prevent over-nitration (dinitro by-product formation) and decomposition of the reagents. wipo.int Batch processes often employ an initial cooling phase in an ice-water bath (0-10°C) during the addition of reagents, followed by a prolonged reaction period at ambient temperature (10-30°C). google.comgoogle.com More advanced industrial setups utilize microchannel reactors, which allow for better heat dissipation and higher reaction temperatures (45-90°C) with shorter residence times. wipo.int

Molar Ratios: The stoichiometry of the reactants is a key factor in driving the reaction to completion while ensuring selectivity. The molar ratio of 1-aminoadamantane hydrochloride to the nitrating agents is carefully controlled. In some procedures, a mixture of nitric acid and sodium nitrate (B79036) is used as the nitrating agent. google.com The subsequent hydrolysis step also requires careful control of pH, typically adjusting to a highly alkaline range of 10-14, and temperature, often between 50°C and 90°C, to ensure complete conversion. wipo.intgoogle.com

The table below summarizes typical parameters for the modern nitration-hydrolysis process.

| Parameter | Value/Condition | Purpose |

| Nitration Step | ||

| Starting Material | 1-Aminoadamantane Hydrochloride | Provides the adamantane core |

| Reagents | Concentrated H₂SO₄, HNO₃ | Generation of nitronium ion (NO₂⁺) |

| Temperature | 0°C to 30°C (Batch) google.comgoogle.com | Control of exothermic reaction, prevent by-products |

| 45°C to 90°C (Flow Reactor) wipo.int | Improved heat control and efficiency | |

| Reaction Time | 1 to 30 hours (Batch) google.com | Ensure complete reaction |

| Hydrolysis Step | ||

| Reagent | Solid base (e.g., KOH, NaOH) | Conversion of nitro to hydroxyl group |

| pH | 10-14 wipo.intgoogle.com | Drive hydrolysis reaction to completion |

| Temperature | 50°C to 90°C wipo.int | Increase reaction rate |

Alkaline Hydroxylation of Nitrated Intermediates

A common approach to synthesizing 3-aminoadamantan-1-ol involves the nitration of an adamantane derivative followed by alkaline hydroxylation. This method typically starts with 1-aminoadamantane hydrochloride, which undergoes nitration to form a 3-nitro-1-aminoadamantane intermediate. Subsequent treatment with a strong base introduces the hydroxyl group.

One specific method involves using 1-adamantanamine hydrochloride as the raw material, which is nitrated using a mixture of sulfuric acid, nitric acid, and sodium nitrate to produce 3-amino-1-nitroadamantanol. This intermediate is then reacted with potassium hydroxide to yield 3-amino-1-adamantanol. google.com Another variation of this process uses amantadine hydrochloride as the starting material, which is nitrated with sulfuric acid and nitric acid. The resulting 3-nitroamantadine is not isolated but is directly treated with potassium hydroxide to yield 3-hydroxyamantadine. google.com

A detailed preparation method involves adding amantadine hydrochloride to a nitrating agent, reacting first in an ice-water bath and then at room temperature. The resulting liquid is poured into ice, and a solid alkali is added to adjust the pH to 10-12, facilitating the hydroxylation and subsequent crystallization of the product. google.com This process can achieve a product yield of up to 75%. google.com

Table 1: Reaction Parameters for Alkaline Hydroxylation

| Parameter | Value |

| Starting Material | 1-Adamantanamine Hydrochloride |

| Nitrating Agent | Sulfuric Acid, Nitric Acid, Sodium Nitrate |

| Hydroxylation Agent | Potassium Hydroxide |

| pH for Crystallization | 10-12 |

| Yield | 75% |

The nitration of adamantane derivatives is a highly exothermic process that requires careful temperature control to prevent runaway reactions and the formation of byproducts. orgsyn.org The reaction is often carried out in an ice-water bath to dissipate the heat generated. google.com

Following the hydroxylation step, precise pH adjustment is crucial for the efficient crystallization of 3-aminoadamantan-1-ol. The addition of a solid alkali, such as sodium hydroxide or potassium hydroxide, is performed while monitoring the temperature to keep it below 80°C. The pH is typically adjusted to a range of 10-12 to ensure the complete precipitation of the product as a white solid. google.comgoogle.com The final product is often purified by recrystallization from a suitable solvent like ethyl acetate (B1210297). google.com

Synthesis via Ritter Reaction from Adamantane Carboxylic Acid

The Ritter reaction provides an alternative pathway to 3-aminoadamantan-1-ol, starting from adamantane carboxylic acid. This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is subsequently hydrolyzed to form an amide. organic-chemistry.org

In one synthetic route, 3-amino-1-adamantanemethanol was synthesized from adamantane carboxylic acid through a sequence of Ritter reaction, hydrolysis, neutralization, and reduction, achieving a total yield of 43%. researchgate.net Another study details the synthesis of 3-acetylaminoadamantane-1-carboxylic acid via a Ritter reaction by treating adamantane-1-carboxylic acid with a mixture of nitric acid, sulfuric acid, and oleum, followed by the addition of acetonitrile. science.org.ge The resulting acylamino derivative can then be further processed to yield the desired amino alcohol.

Synthesis via Bromination-Azide-Curtius Rearrangement Pathway

A multi-step synthesis starting from adamantane carboxylic acid involves bromination, formation of an azide (B81097), and a Curtius rearrangement. researchgate.net This pathway offers a method to introduce the amino group at the C3 position.

Table 2: Key Steps in the Bromination-Azide-Curtius Rearrangement Pathway

| Step | Reagents | Intermediate/Product |

| Bromination | Liquid Bromine, Anhydrous Aluminum Trichloride | 3-bromo-1-adamantanecarboxylic acid |

| Modified Curtius Rearrangement | Triethylamine (B128534), Diphenylphosphoric Azide, tert-Butanol | 3-bromo-1-tert-butoxycarbonyl amidated adamantane |

| Hydrolysis | Hydrobromic Acid | Bromate salt of 3-amino-1-adamantanol |

| Bromate Removal | Sodium Hydroxide Solution | 3-amino-1-adamantanol |

Synthesis via Fluoroboric Acid Protection and Dioxirane Hydroxylation

A high-yield synthesis of 3-amino-1-adamantanol can be achieved by protecting the amino group of amantadine with fluoroboric acid. This protection allows for the selective hydroxylation of the adamantane cage. The protected amino group is less susceptible to oxidation, enabling the regioselective functionalization of the C-H bond at the C3 position.

In this method, amantadine is first reacted with fluoroboric acid to form a salt, thereby protecting the amino group. The subsequent hydroxylation is carried out using methyl(trifluoromethyl)dioxirane (B1250162) (TFDO), a powerful oxidizing agent. This approach has been reported to produce high-purity 3-amino-1-adamantanol with a remarkable yield of 98%. google.com

Synthesis from 3-acetylamino-1-adamantanol

Another synthetic route starts from 3-acetylamino-1-adamantanol. This method involves the hydrolysis of the acetylamino group to yield the desired 3-amino-1-adamantanol. The synthesis of the starting material, 3-acetylamino-1-adamantanol, can be achieved by mixing adamantane with a strong acid and a nitrile compound. patsnap.com

The hydrolysis of 3-acetylamino-1-adamantanol is typically carried out in the presence of a strong base and an alcohol solvent. The reaction mixture is heated in a closed environment to temperatures between 100-200°C for 5-10 hours. After cooling and crystallization, the product is isolated by filtration. kaimosi.com This method is noted for its simple steps and high efficiency, making it suitable for industrial production. patsnap.comkaimosi.com

Oxidative Approaches

The synthesis of 3-aminoadamantan-1-ol often employs oxidative functionalization of the adamantane core. One prominent method involves the direct oxidation of 1-aminoadamantane hydrochloride. This process can be achieved using a potent mixture of sulfuric acid and nitric acid, sometimes with boric acid as a catalyst, followed by hydrolysis and extraction to yield the final product kaimosi.com. Another approach utilizes ozone, a powerful oxidant, which can be challenging to control due to its high reactivity but can be managed by adsorbing the substrate onto silica (B1680970) gel in a solvent-free method kaimosi.com.

A different oxidative strategy involves the hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine) using a system of water and bromotrichloromethane (B165885) (CBrCl₃) in the presence of a tungsten hexacarbonyl catalyst activated by pyridine (B92270) researchgate.net. The active oxidants in such halomethane-water systems are believed to be hypohalous acids (like HOCl or HOBr) generated in situ researchgate.net.

Furthermore, a patented method describes the oxidation of adamantane itself using fuming nitric acid in glacial acetic acid, followed by amination and subsequent treatment with concentrated sulfuric acid google.com. This multi-step, one-pot synthesis highlights a direct route from the basic adamantane hydrocarbon to the desired amino alcohol google.com.

Reaction Optimization and Mechanistic Insights

Optimizing the synthesis of 3-aminoadamantan-1-ol hydrochloride requires a deep understanding of reaction conditions and the underlying chemical mechanisms. Researchers focus on maximizing yield and selectivity while minimizing costs and procedural difficulties.

Influence of Reaction Conditions on Yield and Selectivity in Multi-Step Syntheses

In multi-step syntheses, such as the direct conversion of adamantane, reaction parameters are crucial for achieving high yields. The molar ratios of reactants, temperature, and reaction time at each stage significantly influence the outcome. For instance, in a one-pot synthesis starting from adamantane, the initial oxidation step with fuming nitric acid and the subsequent amination and hydroxylation steps are carefully controlled google.com. The process involves heating the reaction mixture through distinct temperature and time profiles to ensure the completion of each transformation google.com.

The table below, based on data from a patented process, illustrates the influence of molar ratios and reaction conditions on the final product yield.

| Parameter | Molar Ratio (Substrate:Adamantane) | Temperature (°C) | Time (hours) | Yield (%) |

| Fuming Nitric Acid | 7-15 : 1 | 70-125 | 0.5-5 | 91 (Example) |

| Glacial Acetic Acid | 0.5-2.5 : 1 | 70-125 | 0.5-5 | 91 (Example) |

| Aqueous Urea (B33335) | 1-5 : 1 | 70-125 | 0.5-5 | 91 (Example) |

| Conc. Sulfuric Acid | 5-20 : 1 | 60-120 | 6-25 | 91 (Example) |

This interactive table summarizes the optimized reaction conditions from a patented one-pot synthesis of 3-amino-1-adamantanol from adamantane google.com.

Strategies for Resolving Discrepancies in Reported Synthetic Pathways

Several synthetic pathways to this compound have been reported, each with distinct advantages and disadvantages. Discrepancies often relate to claims of yield, cost-effectiveness, and suitability for industrial scale-up.

One common pathway begins with 1-aminoadamantane (amantadine) or its hydrochloride salt, which is then oxidized kaimosi.comgoogle.com. While direct, this method relies on a more expensive starting material than adamantane itself patsnap.com.

Another route employs a modified Curtius rearrangement starting from 3-bromo-1-adamantanecarboxylic acid google.comresearchgate.net. This multi-step process involves conversion to an acyl azide, which is thermally rearranged and hydrolyzed. Although it can achieve high yields (80-85%), this pathway is often criticized for its use of expensive and potentially explosive azide reagents and the need for low-temperature conditions, making it less ideal for industrial production google.com.

A third approach uses advanced oxidants like methyl trifluoromethyldioxirane on 1-aminoadamantane, reporting yields as high as 98% google.comgoogle.com. However, the oxidant is unstable, expensive, and the required low-temperature reaction is difficult to manage on a large scale google.comgoogle.com.

A more recent strategy focuses on a one-pot synthesis directly from adamantane, which is a much cheaper raw material google.compatsnap.com. By optimizing the reaction conditions (as detailed in 2.3.1), this method aims to provide a more economically viable and industrially scalable alternative to the other pathways google.com.

Kinetic Studies of Adamantane Functionalization Reactions

Kinetic studies of adamantane functionalization, particularly oxidation in the H₂SO₄–HNO₃ system, provide crucial mechanistic insights. Research on the oxidation of various carboxylic acid esters of the adamantane series has shown that the reaction follows a pseudo-first-order kinetic equation researchgate.net. The determination of a primary kinetic isotope effect of 2.9 ± 0.3 indicates that the cleavage of a C-H bond is the rate-determining step in the oxidation process researchgate.net. These studies help in understanding the reactivity of the adamantane cage and allow for the prediction of reaction outcomes under different conditions.

Role of Carbocation and Radical Intermediates in Adamantane Functionalization

The functionalization of the adamantane cage is frequently achieved through high-energy intermediates, namely carbocations and radicals rsc.orgnih.govresearchgate.net. The unique, rigid, cage-like structure of adamantane results in unusual stability for the tertiary (bridgehead) carbocation due to hyperconjugation nih.gov. Conversely, the corresponding tertiary radical is destabilized because the rigid structure prevents it from adopting a more stable, planar geometry nih.gov.

These intermediates are typically generated through oxidative processes. For instance, single-electron transfer (SET) from the adamantane molecule to a strong oxidant can form a radical cation acs.org. This radical cation then deprotonates, usually from a bridgehead position, to form a tertiary adamantyl radical acs.org. Alternatively, strong acids can promote the formation of carbocations, while other reagents or photochemical methods can abstract a hydrogen atom to generate a radical directly nih.gov. Once formed, these reactive intermediates can be trapped by various nucleophiles or other reagents to introduce functional groups onto the adamantane scaffold rsc.orgnih.gov.

Industrial-Scale Process Design Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations. The primary goal is to develop a process that is not only high-yielding but also safe, cost-effective, and environmentally sustainable.

Cost of Raw Materials : The choice of starting material is a major economic factor. Syntheses beginning with adamantane are generally preferred over those using more expensive derivatives like amantadine or 3-bromo-1-adamantanecarboxylic acid google.compatsnap.com.

Process Safety and Reagent Handling : Many synthetic routes involve hazardous materials. The use of fuming nitric acid and concentrated sulfuric acid requires specialized equipment and handling procedures to manage their corrosive nature and the highly exothermic character of the reactions google.comwipo.int. Pathways involving potentially explosive intermediates, such as acyl azides in the Curtius rearrangement, are generally avoided in large-scale production due to safety risks google.com.

Scalability of Reaction Conditions : Laboratory procedures that require cryogenic temperatures (e.g., -78°C) are often impractical and expensive to implement on an industrial scale google.com. Therefore, processes that can be run at or above ambient temperature are highly desirable. To manage the intense heat generated during nitration reactions, modern industrial processes may employ microchannel reactors. These reactors offer a high surface-area-to-volume ratio, allowing for efficient heat dissipation and precise temperature control, which minimizes the risk of runaway reactions and reduces the formation of hazardous by-products wipo.int.

Reactor Configurations and Process Controls (e.g., Cooling, Mixing, Quench)

The synthesis of 3-aminoadamantan-1-ol often involves highly exothermic reactions, such as nitration, which demand precise control to prevent runaway reactions and the formation of impurities. A variety of reactor setups and control strategies are utilized to manage these challenges.

Batch Reactors: Conventional stirred-tank batch reactors are commonly employed. Process control in these systems is achieved through several critical parameters:

Controlled Reagent Addition: Reagents like fuming nitric acid are added dropwise or in batches to manage the rate of heat generation. For instance, in one patented method, fuming nitric acid is added dropwise to a suspension of adamantane while ensuring the temperature does not exceed 30°C.

Cooling Systems: External cooling is crucial. Ice-water baths are frequently used to maintain low temperatures, particularly during the initial phases of nitration reactions epo.org. Some processes specify a reaction temperature of 10-30°C during the addition of a nitrating acid mixture researchgate.net.

Mixing: Continuous and efficient stirring is essential to ensure uniform temperature distribution and reactant contact, preventing localized hot spots where side reactions or decomposition could occur.

Quenching: After the reaction is complete, the mixture is carefully quenched to stop the reaction and prepare for workup. A common procedure involves pouring the reaction liquid into ice or ice water epo.org. In some procedures, the reaction solution is poured into a significant volume of water, with the temperature being carefully controlled to not exceed 80°C during this quenching and neutralization step researchgate.net.

Continuous Flow Reactors: To enhance safety and control, modern synthesis approaches utilize continuous flow technology, particularly microchannel reactors. One process describes injecting an amantadine sulfuric acid solution and a nitric acid solution into a microchannel reactor. This configuration offers superior heat transfer capabilities, mitigating the risks associated with the violent heat release of nitration. kaimosi.comwipo.int This method avoids partial overheating, which can cause nitric acid decomposition and the formation of dinitro by-products, thereby reducing raw material consumption and pollution kaimosi.comwipo.int.

The table below summarizes key process control parameters from various synthetic methods.

| Parameter | Method 1: Batch Reactor (Nitration) | Method 2: Batch Reactor (Hydroxylation) | Method 3: Microchannel Reactor |

| Reactor Type | Stirred-Tank Batch Reactor | Stirred-Tank Batch Reactor | Microchannel Reactor |

| Cooling | Ice-water bath, then room temp | Temperature kept below 80°C | Active cooling |

| Mixing | Mechanical Stirring | Mechanical Stirring | In-channel mixing |

| Addition Control | Reagents added in batches | Reaction liquid poured in batches | Continuous injection of reactants |

| Quench Method | Poured into ice | Poured into water, then base added | Reaction liquid injected into ice water |

| Temperature Control | 1-2 hrs at 0-5°C, then 1-30 hrs at RT epo.org | Not to exceed 80°C researchgate.net | 45-90°C during reaction kaimosi.comwipo.int |

Waste Stream Management and Solvent Recovery

Effective management of waste streams and the recovery of solvents are critical for the economic viability and environmental sustainability of this compound production. The synthesis process generates both aqueous and organic waste streams that require careful handling.

Waste Stream Composition: The primary waste streams consist of:

Aqueous Waste: Acidic and basic aqueous solutions from reaction quenching and neutralization steps. These streams contain inorganic salts (e.g., sodium sulfate, sodium nitrate), residual acids (sulfuric acid, nitric acid), and bases (sodium hydroxide) epo.orggoogle.com.

Organic Waste: Spent organic solvents used during extraction and purification steps. Common solvents include dichloromethane, ethanol, and ethyl acetate epo.orgresearchgate.net.

Waste Minimization and Management: Several strategies focus on reducing waste at the source.

Processes utilizing microchannel reactors are noted to reduce acid consumption and greatly diminish the "three wastes" (waste gas, wastewater, and solid waste), highlighting a move towards more environmentally benign manufacturing kaimosi.comwipo.int.

Solvent Recovery: Solvent recovery is a standard practice in pharmaceutical manufacturing to reduce costs and minimize environmental impact alaquainc.comrcmt.comsolventwasher.com. The solvents used in the synthesis of this compound are typically recovered using distillation.

Ethanol: Used for extraction, it can be efficiently recovered by distillation researchgate.net.

Dichloromethane: Employed in liquid-liquid extraction, it is a volatile solvent that is typically removed by evaporation or distillation for reuse epo.org.

Ethyl Acetate: Used for recrystallization to purify the final product, it can also be recovered through distillation epo.org.

A general industrial process for solvent recovery involves multiple steps. The mother liquor from production is first collected and may undergo pre-treatment, such as pH adjustment to remove acidic or basic impurities google.com. The primary method for purification is distillation, which separates solvents from non-volatile impurities and other liquids based on differences in boiling points alaquainc.comrcmt.com. For complex solvent-water mixtures, more advanced techniques like fractional distillation or pervaporation membrane separation may be employed to achieve the high purity required for reuse in pharmaceutical synthesis rcmt.comgoogle.com.

Derivatization Chemistry and Functional Group Transformations of 3 Aminoadamantan 1 Ol Hydrochloride

Chemical Reactions of Amine and Hydroxyl Functional Groups

The reactivity of 3-aminoadamantan-1-ol (B132026) is dictated by its two primary functional groups: the nucleophilic primary amine (-NH₂) and the tertiary hydroxyl (-OH) group. nbinno.com These groups can be selectively or simultaneously modified to create a variety of derivatives. nbinno.com The amine group readily participates in reactions typical of primary amines, such as acylation, alkylation, and condensation. The tertiary hydroxyl group, while less reactive than a primary or secondary alcohol, can undergo specific transformations under appropriate conditions. The strategic manipulation of these functional groups is fundamental to the synthesis of complex molecules, most notably in the pharmaceutical industry. nbinno.com

The oxidation of 3-aminoadamantan-1-ol presents a nuanced chemical challenge due to the nature of its functional groups and scaffold.

Hydroxyl Group: The hydroxyl group is located at a tertiary bridgehead carbon. Tertiary alcohols are generally resistant to oxidation under standard conditions that would typically convert primary alcohols to carboxylic acids and secondary alcohols to ketones. Reactions that proceed via the removal of a hydrogen atom from the alcohol-bearing carbon are not possible, meaning direct oxidation to a ketone at this position does not occur.

Amine Group: The primary amine group is susceptible to oxidation. Powerful oxidizing agents can convert primary amines into corresponding nitroalkanes. For instance, ozone has been demonstrated as a potent oxidant for converting primary amines to nitro compounds. kaimosi.com This transformation introduces an electron-withdrawing nitro group, significantly altering the electronic properties of the adamantane (B196018) core.

Adamantane Cage: While the functional groups themselves have defined reactivities, the C-H bonds of the adamantane cage can also undergo oxidation. Strong oxidizing systems, such as a mixture of sulfuric and nitric acid (H₂SO₄/HNO₃), are known to hydroxylate or nitrate (B79036) the adamantane framework at other bridgehead positions. niscair.res.inresearchgate.net This method is a key step in the synthesis of 3-aminoadamantan-1-ol from precursors like amantadine (B194251) hydrochloride, highlighting the cage's susceptibility to functionalization under harsh oxidative conditions. niscair.res.inresearchgate.netgoogle.com

The amine and hydroxyl groups of 3-aminoadamantan-1-ol are in their fully reduced forms. Therefore, reduction reactions are primarily relevant to derivatives of this compound rather than the parent molecule itself. A key example involves the reduction of a nitro group, which can be introduced onto the adamantane scaffold through oxidation or nitration reactions. google.com

For instance, the derivative 3-nitroadamantan-1-ol, which can be envisioned as an intermediate or related compound, would undergo reduction to yield 3-aminoadamantan-1-ol. This transformation is typically achieved using standard nitro group reduction methods, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or using metal-acid systems. This reduction is a fundamental step in some synthetic pathways leading to the title compound and demonstrates the utility of reduction chemistry in manipulating adamantane derivatives. google.com

The primary amine of 3-aminoadamantan-1-ol is a strong nucleophile, making it highly suitable for amide bond formation. This reaction is a cornerstone of its use in pharmaceutical synthesis, particularly for the production of the antidiabetic drug Vildagliptin (B1682220). nbinno.comhsppharma.com

The synthesis of Vildagliptin involves the coupling of 3-aminoadamantan-1-ol with an activated pyrrolidine (B122466) moiety. nbinno.com A common route involves the reaction of the amine with (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. kaimosi.comresearchgate.net In this SN2 reaction, the amino group displaces the chlorine atom, forming a new carbon-nitrogen bond and yielding the final drug molecule. googleapis.com

Alternative strategies employ standard peptide coupling reagents to facilitate the amide bond formation. For example, chloroacetic acid can be coupled with L-prolinamide and then activated with a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), before being treated with 3-aminoadamantan-1-ol. googleapis.com

| Reactant 1 | Reactant 2 | Coupling/Reaction Condition | Product | Reference |

| 3-aminoadamantan-1-ol | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Inert solvent | Vildagliptin | kaimosi.comresearchgate.net |

| 3-aminoadamantan-1-ol | Chloroacetic acid + L-prolinamide | Dicyclohexylcarbodiimide (DCC), THF, 45°C | Vildagliptin intermediate | googleapis.com |

The nucleophilic amine of 3-aminoadamantan-1-ol readily reacts with isocyanates to form 1,3-disubstituted urea (B33335) derivatives. This reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate group. nih.gov This method is a robust and high-yielding route to a diverse range of adamantyl ureas, which are of interest in medicinal chemistry for their biological activities and ability to form stable hydrogen bonds. nih.govmdpi.com

While direct synthesis examples starting from 3-aminoadamantan-1-ol are not prevalent in the reviewed literature, the reaction of other adamantane amines with various aromatic and aliphatic isocyanates is well-documented. mdpi.com These reactions are typically carried out in an anhydrous solvent like diethyl ether, often in the presence of a non-nucleophilic base such as triethylamine (B128534) to neutralize any generated acid. mdpi.com Based on this established reactivity, 3-aminoadamantan-1-ol is expected to react predictably with a range of isocyanates.

| Amine Reactant (Analog) | Isocyanate Reactant | Product Class | Reference |

| (±)-1-[adamantyl(phenyl)methyl]amine | Phenyl isocyanate | 1,3-disubstituted urea | mdpi.com |

| 1-(isocyanatomethyl)adamantane | Halogen-containing anilines | Adamantyl urea derivative | nih.gov |

| Amine | Isocyanate | Urea | nih.govresearchgate.net |

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are a key feature of the reactivity of 3-aminoadamantan-1-ol's amine group. A primary example is the formation of Schiff bases (or imines) through reaction with aldehydes or ketones. echemcom.com

This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic C=N double bond of the imine. Adamantane-containing Schiff bases are synthesized for their potential biological activities. echemcom.comnih.gov For example, amantadine has been condensed with various benzaldehydes to produce Schiff base ligands. nih.gov Similarly, 3-aminoadamantan-1-ol can be expected to react with a wide array of carbonyl compounds to furnish the corresponding (E/Z)-N-(3-hydroxyadamantan-1-yl)imines.

Direct etherification of the tertiary hydroxyl group of 3-aminoadamantan-1-ol is challenging. Classic methods like the Williamson ether synthesis, which involves an SN2 reaction between an alkoxide and an alkyl halide, are generally ineffective for tertiary alcohols due to steric hindrance, which favors elimination reactions over substitution.

However, modern synthetic methods have been developed to form ethers from sterically hindered tertiary alcohols. Catalytic systems, for instance using zinc or copper triflates, can facilitate the coupling of tertiary alkyl halides or oxalates with alcohols to provide tertiary alkyl ethers. organic-chemistry.org While specific examples involving 3-aminoadamantan-1-ol are not detailed, these methods suggest a plausible, albeit non-trivial, pathway. Such a transformation would likely require initial conversion of the hydroxyl group to a better leaving group, followed by a catalyzed coupling reaction with a desired alcohol to form a 3-alkoxy-1-aminoadamantane derivative. organic-chemistry.org

Selective Functionalization of Bridgehead Positions

The adamantane framework is characterized by two types of C-H bonds: tertiary bonds at the four bridgehead positions (methine groups) and secondary bonds at the six methylene (B1212753) bridge positions. The tertiary C-H bonds are notably strong, yet they are the preferred sites for functionalization, often proceeding through stable carbocation or radical intermediates. nih.govnih.gov The selective modification of these positions on a pre-functionalized core like 3-aminoadamantan-1-ol is a key strategy for developing advanced derivatives.

Direct C-H activation is a powerful tool for introducing functionality onto the adamantane skeleton, avoiding the need for pre-functionalized starting materials.

Halogenation: The functionalization of adamantane's bridgehead positions often begins with halogenation, which can proceed through radical or cationic pathways. nih.govresearchgate.net For instance, direct bromination can be achieved to install a bromine atom at a vacant bridgehead position, which can then serve as a launching point for further modifications. The selectivity for the tertiary bridgehead positions is a key advantage of these methods. nih.gov

Metal-Mediated C-H Activation: Transition metal catalysis offers sophisticated methods for C-H functionalization. uni-giessen.de Palladium-catalyzed reactions, for example, can direct the arylation or alkylation of C(sp³)–H bonds. While many strategies employ a directing group to achieve selectivity, the inherent reactivity of the adamantane bridgehead C-H bonds can also be exploited. chemrxiv.orgchemrxiv.org Copper-catalyzed carbonylative C-H activation has also been reported to selectively functionalize adamantane at the tertiary position. nih.gov Photoredox catalysis, often using iridium or ruthenium complexes, has emerged as a mild and efficient method for activating the strong C-H bonds of adamantanes for alkylation and other transformations. chemrxiv.orgacs.orgacs.org

Table 1: Selected C-H Activation Strategies for Adamantane Scaffolds

| Strategy | Reagents/Catalyst | Target Position | Functional Group Introduced |

|---|---|---|---|

| Photocatalytic Alkylation | Ir or Ru photocatalyst, H-atom transfer (HAT) catalyst (e.g., quinuclidine) | Tertiary (3°) C-H | Alkyl |

| Copper-Catalyzed Carbonylation | Cu(I), DTBP | Tertiary (3°) C-H | Imide |

| Direct Bromination | Br₂, Lewis Acid | Tertiary (3°) C-H | Bromo |

Organometallic Reagent-Mediated Functionalization (e.g., Negishi Cross-Coupling, Acylation, Arylation)

Once a handle, such as a halogen, is installed at a bridgehead position, organometallic chemistry provides a vast toolbox for subsequent C-C and C-heteroatom bond formation. researchgate.netresearchgate.net Adamantyl organometallic reagents, particularly those involving zinc (organozinc) and magnesium (Grignard reagents), are key intermediates. researchgate.netnih.gov

These reagents can be prepared from halogenated adamantanes and subsequently used in a variety of cross-coupling reactions.

Negishi Cross-Coupling: Adamantylzinc reagents undergo palladium- or nickel-catalyzed Negishi cross-coupling with various aryl, heteroaryl, and vinyl halides to form C-C bonds. researchgate.net This allows for the direct attachment of diverse aromatic and unsaturated moieties to the adamantane core.

Acylation: The reaction of adamantyl organometallic reagents with acyl chlorides or other acylating agents provides a direct route to adamantyl ketones. researchgate.netresearchgate.net

Arylation: Similar to the Negishi coupling, other palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, can be employed to arylate the adamantane scaffold, although this often requires conversion of the halogenated adamantane to an organoboron or organotin species. researchgate.net

Radical-mediated reactions are particularly well-suited for the functionalization of adamantane's strong C-H bonds. nih.govnih.govresearchgate.net These methods generate highly reactive adamantyl radical intermediates which can then be trapped by various partners to form new C-C bonds.

The process typically begins with the abstraction of a hydrogen atom from a bridgehead position by a potent H-atom abstractor, such as an oxygen-centered radical (e.g., from a peroxide) or a nitrogen-centered radical cation. nih.gov The resulting tertiary adamantyl radical is relatively stable and can engage in several types of transformations:

Giese-type Reactions: The addition of the adamantyl radical to an electron-deficient alkene (a radical acceptor) is a common strategy for alkylation. nih.gov This forms a new C-C bond and generates a new radical intermediate that can be reduced to the final product.

Carbonylative Functionalization: Adamantyl radicals can be trapped by carbon monoxide (CO) to form acyl radicals. These intermediates can then react further, for example with oxygen, to ultimately yield carboxylic acids or their derivatives. nih.gov

The introduction of unsaturation or heterocyclic moieties significantly expands the chemical space of adamantane derivatives.

Unsaturated Derivatives: Adamantane derivatives containing C=C double bonds can be synthesized through various methods. researchgate.net These include elimination reactions from appropriately substituted adamantanes to create exocyclic double bonds or the attachment of unsaturated side chains via methods like Negishi coupling with vinyl halides. researchgate.netacs.org

N-Heterocyclic Derivatives: The amino group of 3-aminoadamantan-1-ol is a key starting point for the synthesis of N-heterocyclic derivatives. scispace.com It can act as a nucleophile in reactions to build heterocyclic rings onto the adamantane core. For example, reaction with appropriate bifunctional electrophiles can lead to the formation of pyrrolidines, piperidines, or other N-heterocycles annulated to the adamantane structure. scispace.commdpi.com Furthermore, vacant bridgehead positions can be functionalized with heterocyclic substituents through cross-coupling reactions using heteroaryl halides. researchgate.net

Table 2: Examples of N-Heterocyclic Adamantane Synthesis

| Starting Adamantane Derivative | Reaction Type | Heterocycle Formed |

|---|---|---|

| 2-(2-oxoadamantan-1-yl)acetic acid | Reductive amination/cyclization | Adamantanopyrrolidines |

| 1-bromo-3-adamantane | Pd-catalyzed cross-coupling with N-heterocycles | N-substituted adamantanes |

| 3-aminoadamantan-1-ol | Reaction with dicarbonyls/cyclization | Fused N-heterocycles |

Multi-Functionalization and Poly-Substituted Adamantane Building Blocks

The true utility of the adamantane core in advanced applications lies in the ability to install multiple, distinct functional groups at its four bridgehead positions. nih.govresearchgate.net This creates rigid, tetrahedrally oriented building blocks for constructing complex molecular architectures.

Adamantane is an ideal core for creating multivalent scaffolds, which can present multiple copies of a ligand or functional group in a precise spatial arrangement. nih.govresearchgate.netnih.gov This is particularly valuable in drug design and supramolecular chemistry, where multivalency can dramatically enhance binding affinity and specificity. nih.govresearchgate.net

The synthesis of these scaffolds relies on the sequential and selective functionalization of the bridgehead positions. A common and powerful strategy involves creating "3+1" scaffolds. nih.govresearchgate.net In this approach, three bridgehead positions are functionalized with identical arms (e.g., for ligand attachment), while the fourth position is functionalized with a unique group. nih.gov This unique group can serve as a linker to attach an effector molecule, such as a dye, radiotracer, or polymer, without interfering with the interactions of the three primary ligands. nih.gov

The synthesis starts with a tetrasubstituted adamantane, often created through a series of bromination, nitration, and carboxylation reactions, followed by functional group interconversions. nih.gov Orthogonally protected functional groups are employed to allow for the selective deprotection and derivatization of each bridgehead position, leading to the desired multi-functionalized and poly-substituted adamantane scaffold. researchgate.net

Impact of Electronic and Steric Factors on Substituent Introduction

The introduction of substituents onto the adamantane cage, including derivatives of 3-aminoadamantan-1-ol, is significantly governed by a combination of electronic and steric factors. The rigid, bulky nature of the adamantane framework imposes considerable steric hindrance, which can dictate the feasibility and outcome of chemical reactions.

Electronic Effects: The functional groups already present on the adamantane skeleton play a crucial role in directing further substitutions. The first functional group can influence subsequent functionalization steps through electronic effects in non-directed reactions. nih.gov For instance, substituting carbon atoms in the adamantane cage with electron-deficient elements like boron or electron-rich elements like nitrogen can enhance its electronic and optical properties. mdpi.com Studies on boron-substituted adamantanes have shown that increasing the number of boron atoms progressively destabilizes the molecular framework. mdpi.com Similarly, halogen substitution significantly influences the electronic behavior of adamantane, with electrophilicity and molecular polarizability showing progressive growth from fluorine to iodine. doaj.orgresearchgate.net These alterations in the electronic landscape of the molecule can make certain positions more susceptible to nucleophilic or electrophilic attack.

Steric Factors: The steric bulk of both the adamantane core and the incoming reagents is a critical determinant in derivatization reactions. The rigid, three-dimensional structure of adamantane can shield certain positions from attack. For example, in the synthesis of densely substituted adamantane cores, the reaction proved to be sensitive to the steric bulk of the acrylate (B77674) group, with reactions proceeding more readily with less bulky substituents. nih.gov Intramolecular reactions have been utilized to effect substitution at non-activated methylene groups to create 1,2-difunctionalised adamantanes, a strategy that can overcome some steric challenges. researchgate.net

The interplay of these factors is evident in the selective hydroxylation of adamantane derivatives. For instance, the synthesis of 3-(1-aminoethyl)adamantan-1-ol (B1677114) from 1-(1-adamantyl)ethanamine hydrochloride demonstrates the possibility of selective functionalization at a specific bridgehead position. researchgate.net

Stereochemical Aspects of Adamantane Derivatives

The unique, highly symmetric structure of the parent adamantane molecule gives rise to interesting stereochemical properties in its derivatives. Adamantane itself is achiral, possessing several mirror planes and axes of rotation. yale.eduyale.edu Chirality is introduced when the substitution pattern breaks this inherent symmetry. askfilo.com

All 1,2-disubstituted adamantane derivatives are chiral. mdpi.com The introduction of two different substituents at non-equivalent positions, or the attachment of a bulky, chiral substituent, can lead to the formation of a chiral molecule. askfilo.com A carbon atom in the adamantane framework becomes a chiral center if it is attached to four different groups. askfilo.com

For example, the introduction of substituents at two remote methylene carbons, such as in adamantane-2,6-diol, creates a chiral molecule. yale.eduyale.edu This particular molecule has two stereogenic and chirotopic atoms at the C2 and C6 positions. yale.edu

Chirality in Disubstituted Adamantanes

The potential for chirality in disubstituted adamantanes depends on the nature and position of the substituents.

1,3-Disubstituted Adamantanes: If the two substituents at the bridgehead positions C-1 and C-3 are different, the molecule's symmetry is broken, and it becomes chiral. askfilo.com If the substituents are identical, the molecule remains achiral. askfilo.com

1,4-Disubstituted Adamantanes: A series of 1,4-disubstituted adamantane derivatives have been synthesized, leading to the separation of their corresponding syn- and anti- stereoisomers. srce.hr

1,2-Disubstituted Adamantanes: As previously mentioned, these derivatives are inherently chiral. mdpi.com Synthetic pathways have been developed to obtain enantiomerically pure 1,2-disubstituted adamantane derivatives, which are sought after for various applications. mdpi.comresearchgate.net

The adamantane backbone can be considered to behave similarly to a tetrahedral methane (B114726) molecule in terms of chirality. stackexchange.comechemi.com When four different substituents are attached to the bridgehead positions, it is analogous to a chiral carbon center, resulting in a chiral molecule. stackexchange.comechemi.com Even though each of the four substituted carbons is connected to four different groups, the rigid geometry of the polycyclic backbone reduces the number of possible stereoisomers to two (a pair of enantiomers). stackexchange.comechemi.com

The table below summarizes the chirality of adamantane based on its substitution pattern.

| Substitution Pattern | Chirality |

| Unsubstituted | Achiral |

| 1-Substituted | Achiral |

| 1,3-Disubstituted (identical groups) | Achiral |

| 1,3-Disubstituted (different groups) | Chiral |

| 1,2-Disubstituted | Chiral |

| 1,2,3-Trisubstituted (all different) | Chiral |

Advanced Analytical Techniques for Characterization and Process Monitoring

Spectroscopic Methods

Spectroscopy is a cornerstone for the molecular-level characterization of 3-aminoadamantan-1-ol (B132026) hydrochloride, providing detailed information about its structure and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of the adamantane (B196018) framework and the positions of the amino and hydroxyl groups.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For 3-aminoadamantan-1-ol, the rigid cage-like structure of the adamantane core leads to a series of overlapping signals for the methylene (B1212753) (CH₂) and methine (CH) protons. A Chinese patent provides ¹H NMR data for the free base in a DMSO-d₆ solvent, showing characteristic signals for the adamantane cage protons and a broad singlet for the amine protons. google.com The hydrochloride salt is expected to show a downfield shift for protons adjacent to the resulting ammonium (B1175870) group (-NH₃⁺).

¹³C NMR: The carbon NMR spectrum is used to confirm the carbon skeleton of the molecule. The unique symmetry of the adamantane cage results in a specific number of signals corresponding to the different carbon environments. This technique is vital for verifying the integrity of the adamantane backbone. amazonaws.com

Table 1: Representative ¹H NMR Data for 3-Aminoadamantan-1-ol

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |

| 1.97 | s | 2H | Adamantane CH | google.com |

| 1.55 | m | 6H | Adamantane CH₂ | google.com |

| 1.48 | d | 6H | Adamantane CH₂ | google.com |

| 1.24 | bs | 2H | NH₂ | google.com |

| Solvent: DMSO-d₆, 400 MHz |

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is employed to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. For 3-aminoadamantan-1-ol hydrochloride, the IR spectrum would be expected to show distinct absorption bands corresponding to the hydroxyl and ammonium groups, as well as the hydrocarbon framework. For the related compound, trans-4-aminoadamantan-1-ol, characteristic O-H and N-H stretching vibrations are observed in the 3200–3500 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Functional Group | Vibration Type |

| 3200-3500 | O-H | Stretching |

| 2800-3100 | N-H (in -NH₃⁺) | Stretching |

| 2850-2950 | C-H (alkane) | Stretching |

| 1500-1600 | N-H | Bending |

| 1050-1150 | C-O | Stretching |

Mass Spectrometry (MS) for Product Identification and Mechanistic Studies (e.g., LC-MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of 3-aminoadamantan-1-ol and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). When coupled with liquid chromatography (LC-MS), it becomes an essential tool for identifying the product in complex mixtures, assessing purity, and monitoring reaction progress. google.comnih.gov In electrospray ionization (ESI) mode, the compound is typically observed as its protonated molecular ion [M+H]⁺. A Chinese patent reports the detection of the [M+H]⁺ ion for 3-aminoadamantan-1-ol at an m/z of 168.3. google.com

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for separating this compound from starting materials, byproducts, and other impurities, thereby enabling purity assessment and real-time monitoring of chemical reactions.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used method to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. mdpi.com For aminoadamantane derivatives, silica (B1680970) gel plates (often Silica Gel 60 F254) are commonly used as the stationary phase. mdpi.comnih.gov The separation is achieved using various mobile phase systems, with the choice of eluent depending on the specific derivative being analyzed. Visualization of the separated spots can be achieved under UV light (254 nm) or by staining with reagents like ninhydrin, which is specific for primary amines. mdpi.com

Table 3: Example TLC Systems for Adamantane Derivatives

| Stationary Phase | Mobile Phase (Eluent System) | Visualization | Reference |

| Silica Gel 60 F254 | Chloroform / Methanol (95:5) | UV light (254 nm), Ninhydrin | mdpi.com |

| Silica Gel 60 F254 | n-Hexane / Methanol / Diethylamine (80:40:5, v/v/v) | Dragendorff's reagent | nih.gov |

| Silica Gel | Petroleum Ether / Ethyl Acetate (B1210297) (2:1 to 1:1) | UV light | nih.gov |

| Silica Gel | Dichloromethane / Methanol (9:1) | Not specified | google.com |

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds. However, the application of HPLC-UV for the direct quantification of this compound presents certain challenges. The adamantane core lacks a significant chromophore, resulting in a low detection response under UV light. google.com This has led some researchers to favor other methods, such as Gas Chromatography (GC), for quantitative analysis. google.com

Despite these limitations, an HPLC-UV method has been developed for the simultaneous determination of the drug vildagliptin (B1682220) and its synthetic intermediate and potential impurity, 3-amino-1-adamantanol (AAD). semanticscholar.org This method is significant for the quality control of vildagliptin, ensuring that the level of the starting material impurity is within acceptable limits. semanticscholar.org The development of such a method was driven by the lack of existing published liquid chromatographic procedures for this specific purpose at the time. semanticscholar.org

The chromatographic separation was achieved using a reversed-phase C18 column with an isocratic mobile phase. The conditions were optimized to achieve good separation between vildagliptin and 3-amino-1-adamantanol. semanticscholar.org

Table 1: HPLC-UV Method for the Determination of 3-amino-1-adamantanol (AAD) in the presence of Vildagliptin semanticscholar.org

| Parameter | Condition |

|---|---|

| Chromatographic Column | Symmetry® Waters C18 (150 mm × 4.6 mm, 5 μm) |

| Mobile Phase | Potassium dihydrogen phosphate (B84403) buffer (pH 4.6) : Acetonitrile : Methanol (30:50:20, v/v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1 mL/min |

| UV Detection Wavelength | 220 nm |

| Retention Time (AAD) | 8.2 min |

| Retention Time (Vildagliptin) | 6.2 min |

This method demonstrated acceptable linearity, accuracy, and precision for the quality control of the drug in its pharmaceutical preparations. semanticscholar.org It is important to note that while this HPLC-UV method is suitable for impurity profiling, other analytical techniques may be preferred for the precise quantification of this compound as a bulk substance due to its inherently low UV absorptivity. google.com

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional molecular and crystal structures of chemical compounds. For adamantane derivatives, this technique is particularly valuable for resolving stereochemical ambiguities and understanding the packing of molecules in the solid state. The rigid adamantane cage can give rise to different polymorphic forms, especially in its salts, which can have significant implications for the physical and chemical properties of the material, such as solubility and stability.

While X-ray diffraction has been used to characterize various derivatives of adamantane and their salts, including polymorphs of vildagliptin, which is synthesized from 3-aminoadamantan-1-ol, specific crystallographic data for this compound is not widely available in the surveyed literature. google.comgrafiati.com The determination of the crystal structure of this compound would provide valuable insights into its solid-state conformation, hydrogen bonding networks involving the amino and hydroxyl groups, and the arrangement of the chloride counter-ion. This information is fundamental for understanding its physical properties and for computational modeling studies.

Application of this compound as a Reagent in Analytical Methods

Beyond its role as a synthetic intermediate, compounds structurally similar to this compound have found utility as reagents in analytical methods. A notable application is in the derivatization of analytes for improved detection in chromatography.

In one such example, a structurally related compound, 1-aminoadamantane HCl, was employed to remove excess derivatizing agent in an improved HPLC method for the determination of glucosamine (B1671600) in biological samples. In this method, glucosamine was derivatized with 9-fluorenylmethyl chloroformate (FMOC-Cl) to render it fluorescent and thus detectable at low concentrations. However, the excess FMOC-Cl reagent itself is fluorescent and can interfere with the analysis. The addition of 1-aminoadamantane HCl served to "scavenge" the unreacted FMOC-Cl by reacting with it to form a new, chromatographically distinct, and non-interfering compound. This allowed for a cleaner baseline and more accurate quantification of the derivatized glucosamine.

This application highlights the potential of aminoadamantane derivatives, including this compound, to act as nucleophilic scavenging agents in analytical derivatization procedures. The primary amine on the adamantane framework readily reacts with electrophilic reagents, making it an effective tool for cleaning up reaction mixtures prior to chromatographic analysis.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Assessing Pathway Energy Barriers and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly effective for assessing the energy barriers of reaction pathways and understanding reactivity.

Research Findings:

Reaction Pathway Analysis: DFT calculations are employed to assess the energy barriers of proposed synthetic pathways for adamantane (B196018) derivatives. This is crucial for optimizing reaction conditions and understanding competing reaction mechanisms. For instance, computational modeling can validate the choice between different reagents in amide bond formation involving adamantane structures.

Regioselectivity in Functionalization: In the synthesis of 3-amino-1-adamantanol from amantadine (B194251), a key step is the regioselective nitration at the C3 position. Computational studies using DFT indicate that sulfuric acid protonates the amino group, which in turn directs the electrophilic attack of the nitronium ion to the tertiary carbon atom. This theoretical insight is critical for controlling the reaction to achieve high yields of the desired product.

Thermodynamic Properties: For the closely related compound 1-aminoadamantane, DFT calculations at the B3LYP/6-31+G* level have been used to determine its thermodynamic properties in the ideal gaseous state. researchgate.net These calculations provide data on enthalpy of formation, heat capacity, and entropy, which are fundamental for both chemical engineering and theoretical chemistry. Such methods are directly applicable to 3-aminoadamantan-1-ol (B132026) to predict its thermodynamic behavior.

Table 1: Calculated Thermodynamic Properties of 1-Aminoadamantane in the Ideal Gaseous State at 298.15 K

| Property | Value | Unit |

|---|---|---|

| Standard Molar Enthalpy of Formation, ΔfHm°(g) | -120.4 ± 4.5 | kJ·mol-1 |

| Standard Molar Entropy, Sm°(g) | 386.3 ± 2.6 | J·K-1·mol-1 |

| Molar Heat Capacity, Cp,m°(g) | 191.1 ± 1.3 | J·K-1·mol-1 |

Data derived from quantum-chemical calculations (B3LYP/6-31+G*) for 1-aminoadamantane, a parent compound to 3-aminoadamantan-1-ol. researchgate.net

Molecular Dynamics (MD) Simulations for Studying Molecular Interactions

Molecular dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information about conformational changes, solvation, and intermolecular interactions.

Research Findings:

Ligand-Receptor Stability: For adamantane derivatives with potential biological activity, MD simulations are used to assess the stability of ligand-receptor complexes. For example, in a study of 3-(1-Aminoethyl)adamantan-1-ol (B1677114) hydrochloride, a related adamantane derivative, 100-nanosecond simulations using GROMACS software were proposed to evaluate how the compound settles into the binding site of a receptor over time. This technique can predict the durability of the binding interaction, which is a key factor in drug efficacy.

Solvation and Microhydration: MD simulations have been instrumental in studying the microhydration of adamantane derivatives. In a study on the amantadine radical cation, MD simulations combined with experimental data revealed how water molecules arrange around the charged amine group. rsc.org These studies show the formation of hydrogen-bonding networks and provide insights into the cooperative and non-cooperative effects that govern the solvation shell. rsc.org This knowledge is fundamental to understanding the behavior of 3-aminoadamantan-1-ol hydrochloride in aqueous environments.

Molecular Docking and Binding Mechanism Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Research Findings:

Binding Affinity Modeling: For derivatives of 3-aminoadamantan-1-ol, molecular docking software like AutoDock Vina can be used to model their binding affinity with biological targets. Adamantane derivatives are known to interact with targets such as NMDA receptors. Docking studies help to predict how the amino and hydroxyl groups of the adamantane scaffold contribute to binding within the receptor's active site.

Structure-Activity Relationship (SAR): Docking studies are crucial for establishing structure-activity relationships. In one study, a series of adamantane-containing amides were docked into the p37 viral protein of the vaccinia virus. mdpi.com The results showed a clear correlation between the calculated binding energy and the experimentally determined inhibitory activity (IC₅₀), demonstrating that tighter binding in the computational model corresponded to better antiviral efficacy. mdpi.com This approach could be used to screen virtual libraries of 3-aminoadamantan-1-ol derivatives to prioritize candidates for synthesis and testing.

Mechanism of Action Hypothesis: Docking experiments on silver coordination polymers containing adamantoid blocks revealed binding affinities to influenza and hepatitis virus channel proteins that were comparable to the known antiviral drug amantadine. acs.org These computational results led to the hypothesis that the antimicrobial action of these materials involves the blockage of viral ion channels, similar to amantadine's mechanism. acs.org

Table 2: Correlation of Molecular Docking Binding Energy and Antiviral Activity

| Compound | Binding Energy (kcal/mol) | IC₅₀ (µM) | Target |

|---|---|---|---|

| Adamantane Amide Derivative 18a | -8.9 | 0.0022 | Vaccinia Virus p37 Protein |

| Adamantane Amide Derivative 17a | -8.6 | 0.015 | Vaccinia Virus p37 Protein |

| Adamantane Amide Derivative 12a | -8.4 | 0.09 | Vaccinia Virus p37 Protein |

| Adamantane Amide Derivative 16a | -8.2 | 0.12 | Vaccinia Virus p37 Protein |

Data from a study on N-(adamantan-1-yl)benzamides showing the relationship between calculated binding energy and experimental inhibitory concentration (IC₅₀) against vaccinia virus. mdpi.com

Computational Tools for Vibrational Mode Assignment and Spectral Analysis

Experimental spectroscopic techniques like Infrared (IR) and Raman spectroscopy provide a molecular fingerprint but interpreting these spectra can be complex. Computational methods are essential for the accurate assignment of vibrational modes to specific spectral bands.

Research Findings:

Spectral Interpretation: Quantum chemical calculations are used to compute the vibrational frequencies of molecules. These calculated spectra are then compared with experimental IR and Raman spectra to make definitive assignments. For 1-aminoadamantane, calculations at the B3LYP/6-31+G* level were used to interpret its vibrational spectra. researchgate.net

Complex Systems Analysis: This approach is especially powerful for complex systems, such as hydrated clusters. In a study of the amantadine radical cation solvated by one to three water molecules (Ama⁺Wₙ), IRPD (Infrared Pre-dissociation) spectroscopy was combined with B3LYP-D3 calculations. rsc.org This allowed for the precise assignment of complex spectral features, such as the free and hydrogen-bonded stretches of both the -NH₂ group (νNH) and the water molecules (νOH). For example, the calculations could distinguish between symmetric and antisymmetric stretches and identify shifts caused by hydrogen bonding. rsc.org A patent for 3-amino-1-adamantanol reports characteristic IR peaks at 3314, 2886, 1457, and 1034 cm⁻¹, which could be definitively assigned using such computational methods. google.com

Table 3: Example Vibrational Assignments for Hydrated Amantadine Cation (Ama⁺W₂)

| Observed Peak (cm-1) | Assignment | Vibrational Mode Description |

|---|---|---|

| 3137 | νNHba | Bound Antisymmetric NH Stretch |

| 3027 | νNHbs | Bound Symmetric NH Stretch |

| 3741 | νOHf | Free OH Stretch (of water) |

| 3671 | νOHb | Bound OH Stretch (of water) |

| 2949 | νCH | CH Stretch (adamantane cage) |

Selected vibrational assignments for the amantadine cation complexed with two water molecules, based on IRPD spectroscopy and DFT calculations. rsc.org

Quantum Chemical Studies on Adamantane Functionalization and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic nature of the adamantane cage, explaining its stability and reactivity patterns, which is essential for designing synthetic routes to derivatives like 3-aminoadamantan-1-ol.

Research Findings:

Reactivity and Stability: The adamantane cage is characterized by its high rigidity and stability. researchgate.net Quantum chemical studies help to quantify these properties and predict how they are altered by the introduction of functional groups. For instance, calculations can model the charge distribution across the molecule, identifying sites susceptible to nucleophilic or electrophilic attack.

Mechanism of Ionic Dissociation: Quantum chemical calculations were used to study the decomposition of amantadine hydrochloride. The results supported the complete disintegration of the ionic pair under Knudsen effusion conditions, providing a theoretical basis for understanding its behavior during thermochemical experiments. researchgate.net

Directing Effects in Synthesis: As mentioned previously, computational studies have been key to understanding the directing effects in the functionalization of the adamantane core. The protonation of the amino group in amantadine and its role in guiding nitration to the C3 position is a prime example of how quantum chemistry can explain and predict the outcomes of chemical reactions involving adamantane scaffolds. These studies are fundamental to the controlled synthesis of 1,3-disubstituted derivatives like 3-aminoadamantan-1-ol.

Applications in Chemical Biology and Advanced Materials Science

Role as a Precursor in the Synthesis of Enzyme Inhibitors and Analogues

The unique properties of the adamantane (B196018) moiety, such as its ability to enhance lipophilicity and metabolic stability, make it an attractive component in the design of enzyme inhibitors. nih.govnbinno.com 3-aminoadamantan-1-ol (B132026) hydrochloride serves as a crucial starting material for a variety of these inhibitors, leveraging its distinct structural framework to interact with enzyme active sites.

3-aminoadamantan-1-ol is a key intermediate in the synthesis of Vildagliptin (B1682220), a potent and selective inhibitor of the dipeptidyl peptidase IV (DPP-IV) enzyme used for the treatment of type 2 diabetes. nbinno.comniscair.res.in The synthesis of Vildagliptin involves the reaction of 3-amino-1-adamantanol with 1-chloroacetyl-(S)-2-cyanopyrrolidine. googleapis.com The adamantane group in Vildagliptin plays a significant role in its pharmacological profile. Efficient and high-yield synthetic methods for 3-amino-1-adamantanol have been developed to meet the demand for Vildagliptin production. niscair.res.inresearchgate.net One such method involves the oxidation of amantadine (B194251) hydrochloride using a sulfuric acid/nitric acid system with boric acid as a catalyst, achieving a high yield. niscair.res.in

Table 1: Synthesis of Vildagliptin Intermediate 3-amino-1-adamantanol

| Starting Material | Reagents | Key Transformation | Product |

|---|---|---|---|

| Amantadine Hydrochloride | Sulfuric acid, Nitric acid, Boric acid | Oxidation | 3-amino-1-adamantanol |

| L-proline | Chloroacetyl chloride, Acetonitrile, Sulfuric acid | Multi-step synthesis | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile |

This table provides a simplified overview of the key components in the synthesis of Vildagliptin, highlighting the role of 3-amino-1-adamantanol.

The adamantane scaffold is frequently utilized in structure-activity relationship (SAR) studies to probe the binding pockets of various enzymes and to optimize the potency and selectivity of inhibitors. nih.govresearchgate.net The rigid nature of the adamantane cage helps to orient functional groups in specific spatial arrangements, facilitating enhanced interactions with enzyme active sites. researchgate.net

SAR studies on adamantane-based compounds have been conducted for a range of enzyme targets, including:

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): Adamantane derivatives have been designed and synthesized as potent and selective inhibitors of 11β-HSD1, an enzyme implicated in metabolic diseases. nih.govuwc.ac.zamdpi.com

Urease: Amantadine derivatives have been explored as urease inhibitors, with SAR studies revealing that modifications to the adamantane core can significantly impact inhibitory activity. mdpi.com

Tyrosyl-DNA phosphodiesterase 1 (Tdp1): Conjugates of adamantane with other molecules have been synthesized and evaluated as Tdp1 inhibitors, showing potential in cancer therapy. nih.gov

These studies demonstrate the versatility of the adamantane scaffold in drug design, where its derivatives can be tailored to achieve high affinity and specificity for a desired enzyme target. researchgate.net

Adamantane Scaffolds in Drug Delivery Systems